(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that features a triazole ring, a furan ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one likely involves multiple steps, including the formation of the triazole ring, the attachment of the furan and piperidine rings, and the introduction of the methoxyphenyl group. Typical reaction conditions might include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate these transformations.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under certain conditions.
Reduction: The triazole ring might be reduced to form different derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative, while substitution of the methoxy group could produce various phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazole derivatives, furan-containing compounds, and piperidine-based molecules. Examples could be:
- 1,2,4-Triazole derivatives with different substituents.
- Furan derivatives with various functional groups.
- Piperidine compounds with different side chains.
Uniqueness
The uniqueness of (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one lies in its specific combination of functional groups and rings, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-29-19-9-3-2-8-18(19)26-20(23-24-22(26)28)14-16-6-4-12-25(15-16)21(27)11-10-17-7-5-13-30-17/h2-3,5,7-11,13,16H,4,6,12,14-15H2,1H3,(H,24,28)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWDULAISOEHK-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=O)CC3CCCN(C3)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NNC2=O)CC3CCCN(C3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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